

"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" in the synthesis of constrained peptides

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Compound of Interest

Ethyl 1-

Compound Name: (aminomethyl)cyclopropanecarbox
ylate

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Application Note & Protocols

Topic: Ethyl 1-(aminomethyl)cyclopropanecarboxylate in the Synthesis of Constrained Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Conformation with Cyclopropane Scaffolds

Peptides represent a versatile class of therapeutic agents, offering high potency and selectivity for biological targets. However, their clinical utility is often hampered by inherent conformational flexibility, leading to poor metabolic stability and reduced binding affinity.^{[1][2]} A primary strategy to overcome these limitations is to introduce conformational constraints, pre-organizing the peptide into its biologically active structure.^[2] This approach can enhance proteolytic resistance, improve receptor binding, and even augment cell permeability.

Among the diverse toolkit of non-natural amino acids used for this purpose, cyclopropane-containing residues are particularly compelling.[3][4] The rigid, three-membered ring of cyclopropane acts as a sturdy conformational lock, drastically limiting the rotational freedom of the peptide backbone.[2][4][5] This guide focuses on **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** (EACC), a unique β -amino acid building block, and provides detailed protocols for its preparation and incorporation into peptide sequences to create novel, conformationally constrained peptidomimetics.

The Fmoc-Protected EACC Building Block: Preparation for Synthesis

The journey of incorporating EACC into a peptide begins with the protection of its primary amine, rendering it suitable for standard solid-phase peptide synthesis (SPPS) workflows. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protector of choice for modern SPPS due to its base-lability, which allows for an orthogonal protection strategy where acid-labile groups protect side chains and the resin linkage.[6][7]

The following protocol details the synthesis of the Fmoc-protected EACC building block, a crucial first step for its use in automated or manual peptide synthesizers.

Chemical Structure of the Key Intermediate

Below is the structure of the target building block, N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid, ready for activation and coupling.

Caption: Structure of N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid.

Protocol 1: Synthesis of N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic Acid

This protocol first describes the saponification of the ethyl ester of EACC followed by the protection of the primary amine with an Fmoc group.

Materials:

- **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** hydrochloride (EACC·HCl)[8][9]

- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water (deionized)
- Hydrochloric acid (HCl), 1 M
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Acetone
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate (MgSO₄)
- Rotary evaporator, magnetic stirrer, standard glassware

Methodology:**Part A: Saponification of the Ethyl Ester**

- Dissolution: Dissolve EACC-HCl (1.0 eq) in a 1:1 mixture of THF and water.
- Hydrolysis: Cool the solution to 0°C in an ice bath. Add LiOH (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 4-6 hours.
- Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Acidification: Carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl.
- Extraction: Extract the aqueous layer three times with ethyl acetate.

- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopropanecarboxylic acid. This intermediate is often used directly in the next step.

Part B: Fmoc Protection

- Dissolution: Dissolve the crude 1-(aminomethyl)cyclopropanecarboxylic acid (1.0 eq) from Part A in a 10% aqueous solution of NaHCO_3 . Add acetone to aid solubility if necessary, creating a biphasic system.
- Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.^{[6][10]} Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
- Reaction: Allow the reaction to proceed for 12-16 hours at room temperature. The mechanism involves the nucleophilic attack of the amine on the highly reactive succinimidyl carbonate.^[6]
- Workup:
 - Remove the acetone via rotary evaporation.
 - Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
 - Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the Fmoc-protected product.
- Isolation: Extract the acidified solution with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO_4 , and concentrate in vacuo.
- Purification: The crude product can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield pure N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid as a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the protected building block in hand, it can be incorporated into a growing peptide chain using a standard automated or manual SPPS protocol.[\[11\]](#)[\[12\]](#) The Fmoc-SPPS cycle is an iterative process of deprotection and coupling.

Workflow: The Fmoc-SPPS Cycle for EACC Incorporation

Caption: The iterative cycle of Fmoc-SPPS for incorporating the EACC monomer.

Protocol 2: Automated SPPS of an EACC-Containing Peptide

This protocol outlines the incorporation of Fmoc-EACC-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable solid support).
- Standard Fmoc-protected proteinogenic amino acids.
- N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid (from Protocol 1).
- Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).
- Coupling Activator: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or equivalent (e.g., HBTU).
- Base: N,N-Diisopropylethylamine (DIPEA).
- Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade.
- Automated peptide synthesizer.

Methodology:

- **Resin Preparation:** Place the Fmoc-Rink Amide resin in the synthesizer's reaction vessel. Swell the resin in DMF for 30-60 minutes.
- **Initial Deprotection:** Remove the Fmoc group from the resin by treating it with the deprotection solution for 5-10 minutes. Repeat this step once.
- **Washing:** Thoroughly wash the resin with DMF to remove piperidine and byproducts.
- **Standard Amino Acid Coupling:** For standard amino acids, perform the coupling step by adding the Fmoc-amino acid (4-5 eq), HATU (3.9 eq), and DIPEA (8-10 eq) to the reaction vessel. Allow the reaction to proceed for 30-45 minutes.
- **Wash:** Wash the resin with DMF.
- **Iterative Cycles:** Repeat steps 2-5 for each standard amino acid in the sequence.
- **Incorporation of Fmoc-EACC-OH:**
 - After deprotecting the N-terminus of the preceding residue, initiate the coupling cycle for EACC.
 - **Crucial Step:** Due to the steric bulk of the cyclopropane scaffold, a standard coupling time may be insufficient. Program the synthesizer for an extended coupling time (e.g., 2-4 hours) or a double coupling (repeating the coupling step immediately after the first).
 - Use the same equivalents of Fmoc-EACC-OH, HATU, and DIPEA as for standard amino acids.
- **Post-EACC Coupling:** After coupling EACC, continue with the standard iterative cycles (steps 2-5) for any remaining amino acids in the sequence.
- **Final Deprotection:** Once the sequence is complete, perform a final Fmoc deprotection.
- **Final Wash:** Wash the resin extensively with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Parameter	Standard Amino Acid	Fmoc-EACC-OH (Recommended)	Rationale for Change
Equivalents (AA:HATU:DIPEA)	1 : 0.95 : 2	1 : 0.95 : 2	No change needed in stoichiometry.
Coupling Time	30-45 minutes	120-240 minutes	The rigid cyclopropane structure creates steric hindrance, slowing the reaction kinetics.
Coupling Strategy	Single Coupling	Double Coupling	Ensures the reaction goes to completion, preventing deletion sequences.
Monitoring	Optional	Recommended (Kaiser Test)	A positive Kaiser test (blue beads) after coupling indicates incomplete reaction.

Cleavage, Purification, and Characterization

The final stage involves liberating the synthesized peptide from the solid support and confirming its identity and purity.

Protocol 3: Peptide Cleavage and Purification

Materials:

- Dried peptidyl-resin from Protocol 2.
- Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS)). Caution: Handle TFA in a fume hood.
- Cold diethyl ether.

- Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA.
- Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
- Lyophilizer.
- LC-MS system.

Methodology:

- Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).
- Incubation: Gently agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
- Filtration: Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitation: Add the TFA solution dropwise into a Falcon tube containing cold diethyl ether (approx. 40 mL). The peptide will precipitate as a white solid.
- Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification:
 - Dissolve the crude peptide in a minimal amount of ACN/water.
 - Purify the peptide using RP-HPLC with a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).
 - Collect fractions corresponding to the major peak.
- Characterization and Final Product:

- Confirm the mass of the purified peptide fractions using LC-MS.
- Pool the pure fractions and lyophilize to obtain the final EACC-constrained peptide as a fluffy white powder.

Scientific Rationale: The Conformational Impact of EACC

The incorporation of a cyclopropane-containing amino acid like EACC fundamentally alters the conformational landscape available to the peptide backbone.^{[2][4]} Unlike a flexible residue such as glycine, which can adopt a wide range of phi (ϕ) and psi (ψ) dihedral angles, the rigid cyclopropane ring severely restricts these rotations in the adjacent residues.

This steric constraint effectively forces the peptide backbone to adopt a more defined, "kinked" or "turned" local conformation. This pre-organization can be highly beneficial, as it reduces the entropic penalty of binding to a target receptor, often leading to a significant increase in affinity.^[2] Furthermore, the non-natural β -amino acid structure introduced by EACC can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life *in vivo*.

Visualizing the Constraint

Caption: Conceptual diagram showing free rotation in a flexible peptide versus restricted rotation imposed by the EACC cyclopropane ring.

Conclusion

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a powerful and accessible building block for introducing conformational rigidity into synthetic peptides. By following the established protocols for Fmoc-protection and optimized solid-phase synthesis, researchers can readily incorporate this non-natural amino acid to engineer peptides with enhanced stability, affinity, and therapeutic potential. The predictable conformational influence of the cyclopropane scaffold makes EACC an invaluable tool in the rational design of next-generation peptidomimetics.

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